molecular formula C16H19NO2 B10979712 N-[4-(butan-2-yl)phenyl]-2-methylfuran-3-carboxamide

N-[4-(butan-2-yl)phenyl]-2-methylfuran-3-carboxamide

Cat. No.: B10979712
M. Wt: 257.33 g/mol
InChI Key: ZDHNEXYNTVEPPY-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-2-methylfuran-3-carboxamide is an organic compound with a complex structure that includes a furan ring, a carboxamide group, and a butan-2-ylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-2-methylfuran-3-carboxamide typically involves the reaction of 4-(butan-2-yl)aniline with 2-methylfuran-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the mixture at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, solvent recycling and waste minimization techniques are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-2-methylfuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(butan-2-yl)phenyl]-2-methylfuran-3-carboxamide is unique due to its combination of a furan ring and a carboxamide group, which imparts specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-2-methylfuran-3-carboxamide

InChI

InChI=1S/C16H19NO2/c1-4-11(2)13-5-7-14(8-6-13)17-16(18)15-9-10-19-12(15)3/h5-11H,4H2,1-3H3,(H,17,18)

InChI Key

ZDHNEXYNTVEPPY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=C(OC=C2)C

Origin of Product

United States

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